An In-depth Technical Guide to the Synthesis and Characterization of Iridium(III) Acetate
An In-depth Technical Guide to the Synthesis and Characterization of Iridium(III) Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the trinuclear oxo-centered iridium(III) acetate (B1210297) complex, formally known as 1,2,3-triaqua-1,2:1,2:1,3:1,3:2,3:2,3-hexa-μ-acetato-(O,O')-μ3-oxo-triangulo-triiridium(III) acetate, with the general formula [Ir₃O(OAc)₆(H₂O)₃]OAc. This compound serves as a valuable precursor in the synthesis of homogeneous and supported iridium catalysts.[1]
Physicochemical Properties
Iridium(III) acetate is typically a teal or green solid, slightly soluble in polar organic solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol.[2][3] It is known for its stability under appropriate storage conditions, which necessitate protection from light and an inert atmosphere, such as nitrogen.[2][3]
| Property | Value | Reference(s) |
| Chemical Formula | [Ir₃O(OAc)₆(H₂O)₃]OAc (often represented as C₁₄H₂₇Ir₃O₂₀) | [1][4] |
| Molecular Weight | ~1060.02 g/mol | [4] |
| Appearance | Teal solid; Green powder | [2][4] |
| CAS Number | 52705-52-9 | [1][3] |
| Solubility | Slightly soluble in DMSO and methanol | [2][5] |
| Storage | Store at -20°C under an inert atmosphere, protected from light | [5] |
Synthesis of Iridium(III) Acetate
The synthesis of the trinuclear oxo-iridium(III) acetate core was pioneered by Uemura, Spencer, and Wilkinson.[5] The following protocol is adapted from their synthesis of related pyridine (B92270) and picoline adducts and is a general method for preparing the basic iridium(III) acetate complex. The aqua complex is understood to be the precursor to these adducts.
Experimental Protocol
Materials:
-
Hydrated Iridium(III) chloride (IrCl₃·xH₂O)
-
Glacial acetic acid
-
Sodium acetate
-
Deionized water
Procedure:
-
A mixture of hydrated iridium(III) chloride, sodium acetate, and a 1:1 (v/v) solution of glacial acetic acid and ethanol is heated under reflux.
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The reaction mixture is refluxed for a duration sufficient to ensure the formation of the trinuclear iridium acetate complex. The color of the solution will typically change, indicating complex formation.
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After cooling to room temperature, the solvent is removed under reduced pressure to yield the crude product.
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The crude iridium(III) acetate is then purified by recrystallization. The choice of solvent for recrystallization may vary but can include polar organic solvents in which the complex has limited solubility at room temperature.
-
The purified solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
This procedure yields the aqua complex [Ir₃O(OAc)₆(H₂O)₃]OAc. For the synthesis of adducts with other ligands, such as pyridine, the desired ligand is added to the reaction mixture after the initial formation of the aqua complex, followed by further refluxing.[5]
Structural Characterization
The core of iridium(III) acetate consists of a planar Ir₃O unit, where three iridium atoms form a triangle around a central oxygen atom.[5] Each pair of iridium atoms is bridged by two acetate ligands. The coordination sphere of each iridium atom is completed by a terminal water molecule, resulting in a six-coordinate geometry for each metal center. This structure is analogous to the well-characterized trinuclear oxo-acetates of other transition metals like iron(III).[6]
Spectroscopic and Analytical Characterization
A suite of analytical techniques is employed to confirm the identity and purity of iridium(III) acetate.
Infrared (IR) Spectroscopy
IR spectroscopy is a key tool for identifying the coordination mode of the acetate ligands. The positions of the asymmetric (νₐₛ(OCO)) and symmetric (νₛ(OCO)) carboxylate stretching vibrations are diagnostic. For the related pyridine adduct, these bands are observed around 1612 cm⁻¹ and 1426 cm⁻¹, respectively.[3] The presence of coordinated water is indicated by a broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference(s) |
| νₐₛ(OCO) of acetate | ~1612 | [3] |
| νₛ(OCO) of acetate | ~1426 | [3] |
| ν(O-H) of coordinated H₂O | 3200 - 3600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the presence of the paramagnetic Ir(III) centers, obtaining high-resolution NMR spectra can be challenging. However, ¹H NMR can be used to confirm the presence of acetate protons, which typically appear as a singlet. The chemical shift will be influenced by the paramagnetic nature of the complex. For analogous paramagnetic trinuclear iron(III) acetate complexes, the acetate methyl proton signal is significantly shifted and broadened.[7]
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) can be used to identify the trinuclear iridium cation. The mass spectrum would be expected to show a peak corresponding to the [Ir₃O(OAc)₆(H₂O)₃]⁺ ion, as well as fragments corresponding to the loss of water and acetate ligands.
Elemental Analysis
Elemental analysis for carbon and hydrogen is used to confirm the empirical formula of the synthesized complex.
| Analysis Type | Expected Values for C₁₄H₂₇Ir₃O₂₀ |
| Carbon (%) | ~15.86 |
| Hydrogen (%) | ~2.57 |
Applications
Iridium(III) acetate is primarily used as a precursor for the synthesis of various homogeneous and supported iridium catalysts.[1] These catalysts are employed in a range of organic transformations. The trinuclear complex, referred to as "Wilkinson's iridium acetate trimer," has also been investigated for its catalytic activity in water oxidation.[8][9]
Conclusion
This guide has provided a detailed overview of the synthesis and characterization of trinuclear oxo-centered iridium(III) acetate. The synthesis, based on the foundational work of Wilkinson and colleagues, is a reproducible method for obtaining this important iridium precursor. A combination of spectroscopic and analytical techniques is essential for confirming the structure and purity of the complex. Its utility as a catalyst precursor underscores its significance in both academic research and industrial applications.
References
- 1. Ir 112 iridium acetate solution | Johnson Matthey [matthey.com]
- 2. datapdf.com [datapdf.com]
- 3. nbinno.com [nbinno.com]
- 4. fedoa.unina.it [fedoa.unina.it]
- 5. µ3-Oxotrimetal acetato-complexes of chromium, manganese, iron, cobalt, rhodium, and iridium - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Iron(III) acetate - Wikipedia [en.wikipedia.org]
- 7. The synthesis, characterisation and application of iron(iii)–acetate complexes for cyclic carbonate formation and the polymerisation of lactide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Wilkinson's iridium acetate trimer as a water-oxidation catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wilkinson's iridium acetate trimer as a water-oxidation catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
